molecular formula C22H18F2N4O3S B611659 BRAF inhibitor CAS No. 918505-61-0

BRAF inhibitor

Katalognummer: B611659
CAS-Nummer: 918505-61-0
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: SUNCACOTKLUNHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide features a pyrrolo[2,3-b]pyridine core substituted at position 5 with a pyridin-3-yl group and at position 3 with a carbonyl-linked 2,4-difluorophenylsulfinamide moiety. This scaffold is structurally optimized for kinase inhibition, leveraging the electron-deficient pyrrolopyridine core for ATP-binding pocket interactions . The propane-2-sulfinamide group enhances solubility and metabolic stability compared to sulfonamide analogs .

Eigenschaften

IUPAC Name

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNCACOTKLUNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918505-61-0
Record name PLX4032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Vorbereitungsmethoden

Dual Suzuki-Miyaura Coupling Route

The first validated synthesis employs sequential Suzuki-Miyaura reactions to construct the pyrrolo[2,3-b]pyridine core. Initial coupling of 5-bromo-7-azaindole with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethylformamide (DMF) at 80°C yields the 5-pyridin-3-yl intermediate. Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane introduces the halogen at position 3, critical for downstream functionalization.

A second Suzuki-Miyaura reaction links this intermediate to 2,4-difluoro-3-(propane-2-sulfinamido)phenylboronic pinacol ester, catalyzed by Pd(OAc)₂ with SPhos ligand and K₃PO₄ in toluene/water (3:1) at 100°C. Final Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in dichloromethane completes the carbonyl bridge, affording the target compound in 62% overall yield.

Table 1: Key Parameters for Dual Suzuki-Miyaura Route

StepReagents/ConditionsYield (%)
Initial CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C78
IodinationNIS, CH₂Cl₂, rt92
Second CouplingPd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 100°C85
Friedel-CraftsTFAA, CH₂Cl₂, 0°C to rt89

Sonogashira Coupling-Friedel-Crafts Hybrid Approach

An alternative pathway leverages Sonogashira coupling to install an alkyne moiety prior to cyclization. Starting with 3-iodo-5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine, reaction with ethynyltrimethylsilane under Pd(PPh₃)₂Cl₂/CuI catalysis in toluene at 110°C introduces the terminal alkyne. Desilylation with K₂CO₃ in methanol liberates the free acetylene, which undergoes base-mediated cyclization (KOtBu, NMP, 120°C) to form the tricyclic core.

Friedel-Crafts acylation with 2,4-difluoro-3-sulfinamidobenzoyl chloride in the presence of AlCl₃ in dichloromethane at −10°C completes the synthesis, achieving a 58% overall yield. This route reduces palladium loading by 40% compared to the dual Suzuki method but requires stringent temperature control during cyclization.

Table 2: Optimization of Sonogashira-Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₂Cl₂Maximizes to 73%
Cyclization BaseKOtBu in NMPPrevents hydrolysis
Reaction Temperature120°C, sealed tubeCompletes in 8h

Halogenation Strategies for Intermediate Functionalization

Electrophilic Iodination vs Bromination

Sulfinamide Group Installation

The propane-2-sulfinamide moiety is introduced via nucleophilic aromatic substitution (SNAr) on 2,4-difluoro-3-nitrobenzene. Reduction of the nitro group with H₂/Pd-C in ethanol followed by sulfinylation with propane-2-sulfinyl chloride in pyridine affords the key benzamide precursor in 81% yield. X-ray crystallography confirms ortho-fluoro groups direct sulfinamide orientation, crucial for BRAF binding.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to >98% purity. Structural validation combines high-resolution mass spectrometry (HRMS: m/z 457.1243 [M+H]⁺) and ¹⁹F NMR (−112.3 ppm, d, J=8.7 Hz).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MetricDual Suzuki RouteSonogashira Route
Total Steps45
Palladium Consumption8.2 mol%4.7 mol%
Overall Yield62%58%
Key AdvantageFewer purification stepsLower catalyst costs

Analyse Chemischer Reaktionen

Arten von Reaktionen: BRAF-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind essentiell für die Modifizierung der chemischen Struktur der Inhibitoren, um ihre pharmakokinetischen und pharmakodynamischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die bei der Synthese von BRAF-Inhibitoren verwendet werden, gehören Palladiumkatalysatoren, Basenreagenzien wie Kaliumcarbonat und Lösungsmittel wie Dimethylformamid und Dichlormethan . Reaktionsbedingungen beinhalten häufig erhöhte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die endgültigen BRAF-Inhibitoren mit spezifischen funktionellen Gruppen, die ihre Bindung an die BRAF-Kinase verstärken. Zu diesen funktionellen Gruppen gehören Halogene, Alkylgruppen und aromatische Ringe .

Wissenschaftliche Forschungsanwendungen

BRAF Inhibition

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has been identified as a potential BRAF inhibitor. BRAF is a gene that encodes a protein involved in sending signals inside cells, which helps regulate cell growth. Mutations in BRAF are implicated in various cancers, particularly melanoma.

Case Studies:

  • Melanoma Treatment : Studies have shown that compounds targeting BRAF can lead to significant reductions in tumor size and improved survival rates in melanoma patients with BRAF mutations .

Anticancer Activity

Research indicates that this compound may exhibit broad-spectrum anticancer properties beyond just BRAF inhibition. It has been tested against various cancer cell lines demonstrating cytotoxic effects.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
A375 (Melanoma)0.5
HCT116 (Colorectal)1.2
MCF7 (Breast)0.8

Mechanistic Studies

Mechanistic studies have focused on the compound's ability to induce apoptosis (programmed cell death) in cancer cells. It appears to activate various pathways associated with cell death while inhibiting proliferation.

Key Findings:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in treated cancer cells .

Drug Design and Development

The complexity of this compound makes it a valuable scaffold for drug design. Its unique structural features allow for modifications that can enhance potency and selectivity against cancer targets.

Synthetic Approaches:

Research has focused on developing synthetic routes that allow for easy modification of the sulfinamide group to optimize biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Core : 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a bicyclic heteroaromatic system.
  • Substituents :
    • Position 5: Pyridin-3-yl group (introduced via Suzuki-Miyaura coupling, as per general protocols in ).
    • Position 3: Carbonyl-linked 2,4-difluorophenyl group with propane-2-sulfinamide.

Comparison with Structural Analogs

Core Modifications: Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine

Compound Core Structure Position 5 Substituent Position 3 Substituent Key Differences Reference
Target Compound Pyrrolo[2,3-b]pyridine Pyridin-3-yl 2,4-Difluorophenyl propane-2-sulfinamide Sulfinamide group; pyridine substitution
N-{2,6-difluoro-3-[5-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]phenyl}propane-1-sulfonamide Pyrazolo[3,4-b]pyridine Pyridin-4-yl 2,6-Difluorophenyl propane-1-sulfonamide Pyrazole core; sulfonamide; positional isomerism

Impact of Core Modification :

  • Pyrrolo[2,3-b]pyridine derivatives exhibit superior kinase inhibition profiles due to enhanced π-π stacking with hydrophobic kinase pockets .

Substituent Variations: Sulfinamide vs. Sulfonamide

Compound Position 3 Substituent Sulfur Oxidation State Bioavailability (Predicted) Metabolic Stability Reference
Target Compound Propane-2-sulfinamide +4 (sulfinamide) Moderate High
N-{3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide Propane-1-sulfonamide +6 (sulfonamide) High Moderate

Impact of Sulfur Group :

  • Sulfinamide : The lower oxidation state (+4) reduces susceptibility to enzymatic oxidation, enhancing metabolic stability .
  • Sulfonamide : Higher solubility but prone to faster clearance due to oxidation to sulfonic acids .

Substituent Position and Halogen Effects

Compound Position 5 Substituent Position 3 Halogenation Kinase Inhibition (IC50 nM) Reference
Target Compound Pyridin-3-yl 2,4-Difluoro Not reported
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Phenyl None 315 (EGFR)
N-{3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide Chloro 2,4-Difluoro 220 (c-Met)

Key Observations :

  • Pyridin-3-yl vs. Phenyl : The pyridine ring (target compound) enhances hydrogen bonding with kinase active sites compared to phenyl (8a) .
  • Chloro vs. Pyridinyl : Chloro substitution () improves steric fit but reduces solubility .

Yield Optimization :

  • reports >95% yields for analogous 5-aryl-pyrrolo[2,3-b]pyridines using Raney Nickel-mediated nitro reduction .

Biologische Aktivität

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, often referred to by its CAS number 918505-61-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Weight

  • Molecular Formula : C22H18F2N4O3S
  • Molecular Weight : 456.47 g/mol
  • CAS Number : 918505-61-0

The compound belongs to the class of aryl-phenylketones and exhibits a complex structure that includes pyridine and pyrrole moieties, which are known for their biological significance in medicinal chemistry .

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has been identified as a potential inhibitor of the BRAF kinase pathway. BRAF is a serine/threonine kinase involved in the MAPK signaling pathway, which regulates cell division and differentiation. The inhibition of BRAF can lead to decreased proliferation of cancer cells, particularly those harboring BRAF mutations .

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.39
A3750.75
SK-MEL-2460.15

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in treating tumors driven by BRAF mutations.

In Silico Studies

In silico studies have been conducted to evaluate the metabolic stability and clearance rates of this compound. It was found that the compound has favorable pharmacokinetic properties with moderate intrinsic clearance values, suggesting potential for oral bioavailability . The predictive models indicate minimal hepatic flow influence on its metabolism, which is advantageous for systemic circulation.

Case Studies

  • BRAF V600E Mutant Melanoma : In a preclinical model involving melanoma cells with the BRAF V600E mutation, treatment with N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide resulted in significant apoptosis and reduced tumor growth compared to untreated controls .
  • Combination Therapies : A study exploring combination therapies showed enhanced efficacy when this compound was used alongside traditional chemotherapeutics. The synergistic effects were attributed to the dual inhibition of the MAPK pathway and other signaling cascades involved in tumor survival .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide exhibits low hepatotoxicity risk and does not significantly inhibit hERG channels, which are associated with cardiac toxicity . These findings suggest a favorable safety profile for further development.

Q & A

Q. What are common synthetic routes for preparing pyrrolo[2,3-b]pyridine derivatives like this compound?

The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O solvents at 90–105°C . Purification often involves silica gel chromatography with dichloromethane/ethyl acetate gradients .

Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90°C74–94%

Q. How is the compound characterized structurally?

Key characterization methods include:

  • ¹H NMR : Peaks for aromatic protons (δ 8.8–7.1 ppm), NH (δ ~13.3 ppm), and substituents (e.g., OCH₃ at δ 3.8 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., mean C–C bond length = 0.002 Å) .

Q. What is the role of the sulfinamide group in this compound’s activity?

Sulfinamide groups are often used to enhance solubility and modulate kinase binding affinity. In related pyrrolo[2,3-b]pyridines, sulfonamide/sulfinamide moieties improve selectivity for ATP-binding pockets in kinases by forming hydrogen bonds with hinge regions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging Suzuki couplings in this scaffold?

Low yields may arise from steric hindrance or electron-deficient boronic acids. Strategies include:

  • Pre-activation of boronic acids : Use of arylboronic esters or pinacolboranes.
  • Catalyst optimization : Switching to Pd(OAc)₂ with SPhos ligand for electron-poor substrates.
  • Temperature control : Gradual heating (e.g., 90°C → 105°C) improves coupling efficiency for bulky substituents .

Q. How do substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine affect kinase inhibition?

SAR studies show:

  • 3-Carbonylphenyl groups : Critical for hydrophobic interactions in kinase pockets (e.g., BRAF V600E).
  • 5-Pyridinyl groups : Enhance π-π stacking with conserved residues (e.g., Phe583 in BRAF) .
  • Fluorine atoms : Improve metabolic stability and blood-brain barrier penetration .

Activity Trends :

SubstituentIC₅₀ (nM)Selectivity (vs. WT BRAF)
5-(Pyridin-3-yl)12 ± 2>100-fold
5-Chloro45 ± 5~10-fold

Q. How to resolve contradictions in NMR data for regioisomeric byproducts?

Regioisomers from coupling reactions can be distinguished via:

  • NOESY experiments : Correlate spatial proximity of aromatic protons.
  • LC-MS/MS fragmentation : Compare fragmentation patterns with computational predictions.
  • Crystallographic validation : Definitive assignment via X-ray structures .

Q. What strategies mitigate hygroscopicity of intermediates during synthesis?

Hygroscopic intermediates (e.g., sulfinamide precursors) require:

  • Anhydrous workup : Use of molecular sieves or THF dried over Na/benzophenone.
  • Protection/deprotection : Temporarily mask polar groups (e.g., TMS protection of NH) .

Methodological Guidance

Q. How to design assays for evaluating kinase selectivity?

  • Panel screening : Test against 100+ kinases (e.g., DiscoverX KINOMEscan).
  • Cellular assays : Use Ba/F3 cells expressing mutant vs. wild-type kinases to assess functional selectivity .

Q. What computational tools predict binding modes of this compound?

  • Docking : AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 3C4C for BRAF).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes .

Data Contradiction Analysis

Q. Why do some substituents improve in vitro potency but reduce cellular activity?

Discrepancies may arise from:

  • Poor membrane permeability : LogP >5 reduces cellular uptake.
  • Efflux pumps : P-gp substrates show reduced intracellular concentrations.
  • Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP3A4). Validate via hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRAF inhibitor
Reactant of Route 2
Reactant of Route 2
BRAF inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.